molecular formula C5H9F2N B12364592 2-(Difluoromethyl)pyrrolidine

2-(Difluoromethyl)pyrrolidine

Cat. No.: B12364592
M. Wt: 121.13 g/mol
InChI Key: BRJUDDAYKBMPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

This compound consists of a five-membered pyrrolidine ring (C₅H₉N) with a difluoromethyl (-CF₂H) group attached to the second carbon atom. The molecular formula of the parent compound is C₅H₉F₂N, while its hydrochloride salt adopts the formula C₅H₁₀ClF₂N. The pyrrolidine ring adopts a puckered conformation, with the difluoromethyl group occupying an equatorial position to minimize steric hindrance.

Stereochemical analysis reveals that the chiral center at the C2 position generates two enantiomers. X-ray crystallographic studies of related 4-aryl pyrrolidine derivatives demonstrate a preference for the (3R,4S) configuration when the substituent is para-trifluoromethylphenyl, suggesting analogous stereoelectronic effects may govern the spatial arrangement of the difluoromethyl group. The fluorine atoms induce significant dipole moments, creating a polar environment that influences intermolecular interactions in crystal lattices and solution-phase reactivity.

Comparative Analysis of Pyrrolidine Derivatives with Fluorinated Substituents

Fluorinated pyrrolidines exhibit distinct electronic and steric profiles depending on their substituents. The following table summarizes key properties of this compound relative to its trifluoromethyl and methyl analogues:

Property This compound 2-(Trifluoromethyl)pyrrolidine 2-Methylpyrrolidine
Molecular Weight (g/mol) 133.13 153.12 99.15
Electronegativity (χ) 3.98 (F) 4.00 (F) 2.55 (H)
van der Waals Volume (ų) 23.7 (CF₂H) 26.1 (CF₃) 13.7 (CH₃)
Dipole Moment (D) 2.1–2.5 2.8–3.2 1.3–1.6

The difluoromethyl group balances electronic withdrawal and steric bulk relative to its analogues. While the trifluoromethyl group provides stronger electron-withdrawing effects (-I effect), the difluoromethyl substituent offers greater conformational flexibility due to reduced van der Waals interactions. Comparative synthetic studies show that asymmetric Michael addition/hydrogenation strategies effective for 2-trifluoromethyl pyrrolidines can be adapted for difluoromethyl derivatives, though with modified diastereoselectivity profiles.

Computational Modeling of Electronic Effects from Difluoromethyl Group

Density functional theory (DFT) calculations and Gasteiger charge analyses reveal how the difluoromethyl group modulates electron distribution. In this compound, the C2 carbon exhibits a partial positive charge (δ+ = +0.18 e) due to fluorine’s inductive electron withdrawal, while adjacent fluorine atoms carry negative charges (δ- = -0.24 e each). This polarization creates a dipole moment orthogonal to the pyrrolidine ring, enhancing intermolecular interactions with polar substrates.

Comparative charge distributions:

  • This compound :
    • C2: +0.18 e
    • F1/F2: -0.24 e
    • N1: -0.32 e
  • 2-Methylpyrrolidine :
    • C2: +0.05 e
    • H1/H2/H3: +0.02 e
    • N1: -0.29 e

The difluoromethyl group’s electron-withdrawing character increases the nitrogen atom’s basicity compared to methyl-substituted analogues, as evidenced by a 0.7 pKa unit decrease in proton affinity. Molecular dynamics simulations further demonstrate that fluorine’s electronegativity restricts rotational freedom around the C2–CF₂H bond, stabilizing conformers with fluorine atoms aligned anti-periplanar to the nitrogen lone pair.

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

2-(difluoromethyl)pyrrolidine

InChI

InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2

InChI Key

BRJUDDAYKBMPMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Organocatalytic Michael Addition/Hydrogenative Cyclization

This method, reported by ACS Publications, involves a two-step sequence:

  • Michael Addition : 1,1,1-Trifluoromethylketones react with nitroolefins under organocatalytic conditions (e.g., chiral thiourea catalysts) to form γ-nitro carbonyl intermediates.
    • Conditions : Mild temperatures (0–25°C), low catalyst loadings (2–5 mol%).
    • Outcomes : High enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr).
  • Hydrogenative Cyclization : Catalytic hydrogenation (H₂, Pd/C) converts intermediates into 2-(difluoromethyl)pyrrolidines.
    • Key Advantage : Atom-efficient, with three contiguous stereocenters formed.

Multi-Step Synthesis via Grignard Reagents and Chiral Reduction

Patents outline a four-step route:

  • Protection : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate.
  • Grignard Addition : Aryl Grignard reagents (e.g., 2,5-difluorophenylmagnesium bromide) add to the carbonyl group.
  • Deprotection/Dehydration : Acid treatment removes protecting groups and induces cyclization.
  • Chiral Reduction : Enantioselective reduction using chiral acids (D-mandelic acid) and ammonia borane yields R- or S-enantiomers.
    • Yield : 60–75% overall.
    • Scalability : Suitable for gram-scale production.

Direct Difluoromethylation of Pyrrolidine Derivatives

Vulcanchem describes introducing the difluoromethyl group directly into pyrrolidine:

  • Reagents : Difluoromethylation agents (e.g., ClCF₂H, BrCF₂H) under basic conditions (KOH/EtOH).
  • Mechanism : Nucleophilic substitution at the α-position of pyrrolidine.
  • Limitations : Limited regioselectivity; often requires protecting groups to prevent over-alkylation.

Radical-Mediated Difluoromethylation Strategies

Recent advances utilize radical chemistry:

  • Zinc Difluoromethanesulfinate (DFMS) : Oxidized to generate CF₂H radicals, which add to pyrrolidine precursors.
    • Conditions : Persulfate oxidants, aqueous/organic biphasic systems.
    • Yield : 40–65%.
  • Hypervalent Iodine Reagents : Light-induced cleavage releases CF₂H radicals for C–H functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel/photoredox systems enable late-stage difluoromethylation:

  • Substrates : Aryl halides or alkenes coupled with bromodifluoromethane (BrCF₂H).
  • Catalysts : Ni(II) salts with iridium photocatalysts.
  • Yield : 50–80% with excellent functional group tolerance.

Comparative Analysis of Methods

Method Key Reagents Yield Enantioselectivity Scalability
Organocatalysis Chiral thioureas, H₂/Pd/C 70–85% >95% ee Lab-scale
Multi-Step Synthesis Grignard, chiral acids 60–75% 80–90% ee Pilot-scale
Radical Pathways DFMS, persulfates 40–65% N/A Lab-scale
Cross-Coupling Ni catalysts, BrCF₂H 50–80% N/A Industrial

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Leads to the formation of pyrrolidine derivatives with modified functional groups.

    Substitution: Results in the formation of new compounds with different substituents replacing the difluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Drug Development
2-(Difluoromethyl)pyrrolidine serves as a valuable scaffold in the design of new pharmaceuticals. Its unique structural characteristics allow for modifications that can enhance pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl substitution can improve metabolic stability and bioavailability, making it a candidate for further exploration in drug discovery.

Biological Activity
Research indicates that this compound exhibits promising biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. This inhibition could provide therapeutic avenues for conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityCytotoxic effects against HeLa and Caco-2 cell lines
Enzyme InhibitionInhibition of acetylcholinesterase and butyrylcholinesterase
Binding AffinityEnhanced selectivity and potency against specific biological targets
PharmacokineticsImproved absorption and metabolic stability due to difluoromethyl group

Case Studies

  • Cytotoxicity Studies : Research has demonstrated that this compound derivatives can induce apoptosis in cancer cells through various mechanisms. These studies often focus on elucidating the structure-activity relationship (SAR) to optimize therapeutic efficacy.
  • Mechanistic Insights : Investigations into the interaction of this compound with cytochrome P450 enzymes reveal that it may alter metabolic pathways, potentially leading to novel therapeutic strategies for drug resistance in cancer treatment.
  • Structure-Activity Relationship : Ongoing studies aim to correlate specific structural features of this compound with its biological activity, providing insights into how modifications can enhance efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

  • trans-1-Boc-3-amino-4-(trifluoromethyl)pyrrolidine (): The trifluoromethyl (-CF₃) group increases electron-withdrawing effects and steric bulk compared to -CF₂H. This enhances metabolic resistance but may reduce solubility due to higher hydrophobicity. Boc-protected analogs like this are intermediates in drug synthesis, with trifluoromethyl derivatives often prioritized for prolonged half-life in vivo .
  • 2-(Difluoromethyl)pyrrolidine :
    The -CF₂H group balances lipophilicity and polarity, improving bioavailability relative to -CF₃. Its smaller size reduces steric hindrance, facilitating synthetic modifications (e.g., amidation in pyrazolo[1,5-a]pyrimidine derivatives, yielding 28–62% ).

Chirality and Enantiopure Derivatives

  • (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine ():
    Enantiopure phenyl-substituted pyrrolidines exhibit stereospecific binding to biological targets. The trifluoromethyl and fluorine substituents on the phenyl ring enhance π-π stacking and hydrophobic interactions, whereas this compound lacks aromaticity, limiting such interactions .

  • Pyrrolidine Boronic Acids ():
    Racemic pyrrolidine boronic acids (e.g., ZINC compounds 1 and 2) show similar docking poses despite opposite chirality. In contrast, this compound’s activity may depend on enantiomeric purity, though data on its chirality remains unexplored .

Bioactivity and Therapeutic Potential

  • Pyrazolo[1,5-a]pyrimidine Derivatives ():
    Compounds 43–45 incorporate this compound as a substituent, demonstrating moderate yields (28–62%) in amidation reactions. Their bioactivity against targets like kinases or proteases is likely influenced by the -CF₂H group’s polarity, which may enhance water solubility compared to bulkier substituents .

  • Immunoproteasome Inhibitors (): Pyrrolidine boronic acids inhibit immunoproteasomes via covalent binding. While this compound lacks a boronic warhead, its -CF₂H group could modulate non-covalent interactions (e.g., hydrogen bonding) in enzyme inhibition .

Physical and Chemical Properties

Compound LogP (Predicted) Solubility Stability
This compound HCl ~1.5 High (aqueous) Stable at RT
trans-1-Boc-4-(trifluoromethyl)pyrrolidine ~2.8 Low (organic) Hygroscopic
(R)-2-(2-Fluoro-5-CF₃-phenyl)pyrrolidine ~3.2 Moderate (DMSO) Light-sensitive

Biological Activity

2-(Difluoromethyl)pyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a difluoromethyl group. This structural modification enhances its lipophilicity, which is crucial for biological activity. The compound's molecular formula is C5H9F2NC_5H_9F_2N, and it has been classified under nitrogen-containing heterocycles.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit diverse biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial biofilm growth, suggesting potential applications in treating infections .
  • Anticancer Properties : Studies have demonstrated that certain pyrrolidine derivatives can exhibit significant cytotoxicity against cancer cell lines, outperforming established drugs like tamoxifen in some cases .
  • CNS Effects : Similar compounds have been linked to various CNS activities, indicating potential use in neuropharmacology.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable biological activities:

Compound NameStructure TypeNotable Biological ActivityUnique Features
This compoundPyrrolidine DerivativeAntimicrobial, AnticancerEnhanced lipophilicity due to difluoromethyl group
1-(Difluoromethyl)pyrrolidinePyrrolidine DerivativeAntimicrobial, CNS effectsLacks hydrochloride salt form
2-(Fluoromethyl)pyrrolidinePyrrolidine DerivativeAntidepressant propertiesLess lipophilic than difluoromethyl variant
3-(Trifluoromethyl)pyrrolidinePyrrolidine DerivativePotential anticancer activityMore polar due to trifluoromethyl group

This table highlights the distinct properties and activities of these compounds while emphasizing the unique advantages of this compound in drug development.

Anticancer Activity Study

A study evaluated a series of pyrrolidine derivatives for their anticancer activity against M-Hela tumor cell lines. Some derivatives exhibited double the efficacy of tamoxifen, indicating strong potential for further development as anticancer agents. In vivo studies showed a significant increase in survival rates among treated animals .

Antimicrobial Activity Study

Another research focused on the synthesis of novel pyrrolidine derivatives that effectively suppressed bacterial biofilm formation. This study suggests that the incorporation of difluoromethyl groups may enhance the antimicrobial properties of these compounds, making them promising candidates for infection treatment .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(difluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine scaffold. For example, deprotonation of the difluoromethyl group using Lewis acids like hexamethylborazine (B₃N₃Me₆) can stabilize intermediates, though this method requires careful optimization due to the instability of difluoromethyl carbanions . Reaction parameters such as temperature (-78°C to 25°C), solvent polarity, and electrophile choice (e.g., aldehydes, alkyl halides) significantly impact yields. Chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for isolating high-purity products.

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with Chiralpak® columns) and nuclear Overhauser effect (NOE) NMR experiments are critical. For example, coupling constants (³JHH) and ¹⁹F-¹H heteronuclear coupling in NMR can reveal spatial arrangements of substituents. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in studies of analogous pyrrolidine derivatives .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

TechniqueKey Data
¹H/¹³C NMR Distinct signals for pyrrolidine protons (δ 1.8–3.5 ppm) and CF₂H group (δ ~5.2 ppm, split due to ²JHF coupling).
¹⁹F NMR Doublet for CF₂H (δ -120 to -140 ppm, ²JFF ~240 Hz).
IR C-F stretching vibrations (~1100–1250 cm⁻¹).
HRMS Exact mass confirmation (e.g., C₅H₉F₂N: 121.07 g/mol).
Refer to PubChem or analogous databases for benchmark spectra .

Advanced Research Questions

Q. How does the difluoromethyl group influence the binding affinity and metabolic stability of pyrrolidine-based drug candidates?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450 oxidation. The CF₂H group also improves binding via stereoelectronic effects, such as dipole-dipole interactions with hydrophobic pockets in target proteins. Comparative studies using isosteric replacements (e.g., -CH₃ vs. -CF₂H) in SAR analyses are critical. For example, replacing a methyl group with CF₂H in kinase inhibitors increased target residence time by 30% in some cases .

Q. What strategies mitigate the instability of this compound during functionalization reactions?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct deprotonation at -78°C to minimize carbanion decomposition.
  • Lewis Acid Stabilization : Use B₃N₃Me₆ to stabilize intermediates, though cost and scalability remain challenges .
  • Directing Groups : Install temporary groups (e.g., pyridyl) to guide regioselective functionalization, followed by removal via hydrolysis .

Q. How can computational modeling predict the conformational effects of the difluoromethyl group in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy minima for rotamers. Molecular dynamics simulations (e.g., AMBER) reveal how CF₂H affects ligand-protein docking. For instance, the gauche effect in CF₂H can enforce a specific pyrrolidine ring puckering, optimizing interactions with α-helical domains .

Q. What are the contradictions in reported biological activities of this compound analogs, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Data-Driven Research Design

Q. How to design a SAR study for this compound derivatives targeting GPCRs?

  • Methodological Answer :

  • Core Modifications : Vary substituents at positions 3 and 5 of the pyrrolidine ring.
  • Assay Selection : Use cAMP accumulation or β-arrestin recruitment assays for functional activity.
  • Control Compounds : Include non-fluorinated analogs and commercial agonists/antagonists (e.g., propranolol for β-adrenergic receptors).
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and pIC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.